N~3~-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Overview
Description
N~3~-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
The synthesis of N3-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves aldol condensation and carboxamide formation methods . The reaction conditions often include the use of polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
N~3~-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Utilized in the development of nonlinear optical (NLO) materials for photonics and optoelectronics
Mechanism of Action
The mechanism by which N3-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making it a valuable compound for studying molecular mechanisms in biological systems .
Comparison with Similar Compounds
Similar compounds to N3-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE include:
Quinolinecarboxamide Chalcone (QCC): Known for its nonlinear optical properties.
4-(Dimethylamino)phenyl isocyanate: Used in various organic synthesis applications.
Flavonoid derivatives: Studied for their biological activities and potential pharmaceutical applications. The uniqueness of N3-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE lies in its specific chemical structure, which imparts distinct properties and applications compared to these similar compounds.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-7,7-dimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-26(2)15-22-20(23(30)16-26)14-21(25(32)29(22)19-8-6-5-7-9-19)24(31)27-17-10-12-18(13-11-17)28(3)4/h5-14H,15-16H2,1-4H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPCODUUOFZFQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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